molecular formula C7H5ClN4S B187056 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol CAS No. 27143-76-6

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol

Cat. No. B187056
CAS RN: 27143-76-6
M. Wt: 212.66 g/mol
InChI Key: QPTIWFZSPZVBEW-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and yield.



Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

1. ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine Derivatives

  • Application: These derivatives were designed, synthesized, and tested for in vivo anti-allergic activities. They exhibited significant effects on both allergic asthma and allergic itching .
  • Methods of Application: The target compounds were designed and synthesized. Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .
  • Results: Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug. Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .

2. Synthetic Cathinones

  • Application: Synthetic cathinones have emerged on the drug-use market. They have a similar chemical structure to cathinones that became illegal, and their psychoactive properties are not much different .
  • Methods of Application: The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
  • Results: The identification and analysis of these synthetic cathinones provide valuable information for law enforcement and public health officials .

3. Biological Potential of Indole Derivatives

  • Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
  • Methods of Application: The structure of new psychoactive substances (NPS) was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS .
  • Results: The identification and analysis of these synthetic cathinones provide valuable information for law enforcement and public health officials .

4. Ethanone, 1-(4-chlorophenyl)-

  • Application: This compound is a simple aromatic ketone. It’s a building block in organic synthesis and can be used to prepare a wide variety of useful compounds .
  • Methods of Application: This compound can be synthesized through Friedel-Crafts acylation, a classic reaction in organic chemistry .
  • Results: The product is a versatile intermediate that can be used to synthesize a wide variety of other compounds .

5. Paclobutrazol

  • Application: Paclobutrazol is a plant growth regulator. It’s used to manage plant size and to improve plant health .
  • Methods of Application: Paclobutrazol is typically applied to the soil or sprayed onto the plant. It’s absorbed by the roots and transported throughout the plant .
  • Results: Paclobutrazol reduces plant growth by inhibiting gibberellin biosynthesis. This can result in smaller, more compact plants with improved health and longevity .

6. Hybrid Organic-Inorganic Perovskite Ferroelectrics

  • Application: Hybrid organic-inorganic perovskite ferroelectrics are used in semiconducting applications. They have a flexible structure, which allows for optimization of the ferroelectric performance and bandgap .
  • Methods of Application: The structure of these materials is engineered to optimize their semiconducting properties. This involves tuning the bandgap and optimizing the ferroelectric performance .
  • Results: These materials have shown potential in solid-state refrigeration, high-performance optoelectronic devices, and logic devices .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties.


For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational resources. Please consult with a chemist or a relevant expert for detailed information.


properties

IUPAC Name

1-(4-chlorophenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTIWFZSPZVBEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181609
Record name 1-(4-Chlorophenyl)tetrazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol

CAS RN

27143-76-6
Record name 1-(4-Chlorophenyl)tetrazole-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027143766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)tetrazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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